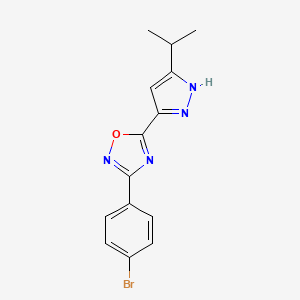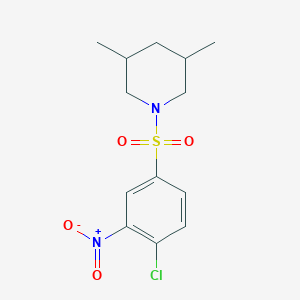![molecular formula C20H17N5O3S B2615934 Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate CAS No. 863500-95-2](/img/structure/B2615934.png)
Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate” is a chemical compound with the molecular formula C20H17N5O3S and a molecular weight of 407.45. It is a type of heterocyclic compound, which are widely used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Chemical Reactions
- Nucleophilic Addition Reactions : Compounds similar to Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate undergo various nucleophilic addition reactions, yielding derivatives with potential for further chemical modifications and applications in synthesis and medicinal chemistry (Albert & Pendergast, 1972).
- Organophosphorus Compounds : The interaction with organophosphorus compounds leads to the formation of novel structures, indicating the compound's versatility in organic synthesis and potential use in developing new materials with unique properties (Moustafa, 1999).
Biological Applications
- Antibacterial and Antifungal Properties : Some derivatives of triazolopyrimidine, closely related to the chemical structure , exhibit antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
- Enzyme Inhibition : Derivatives have been evaluated as inhibitors of specific enzymes, indicating potential therapeutic applications in cardiovascular diseases and as antimalarial agents by inhibiting enzymes critical to disease pathogenesis (Novinson et al., 1982); (Ibrahim et al., 2021).
Future Directions
The future directions for research on “Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate” and similar compounds could include further exploration of their biological activities and potential applications in the treatment of various diseases . For instance, these compounds could be evaluated for their in vitro antibacterial and antifungal activities .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , suggesting that Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate may also target this enzyme.
Mode of Action
It is suggested that it may interact with its targets, potentially inhibiting the activity of c-met kinase .
Biochemical Pathways
Given its potential inhibition of c-met kinase , it may affect pathways downstream of this enzyme, including those involved in cell growth and proliferation.
Result of Action
Similar compounds have demonstrated antitumor activities , suggesting that this compound may also have potential antitumor effects.
properties
IUPAC Name |
benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-27-16-9-7-15(8-10-16)25-19-18(23-24-25)20(22-13-21-19)29-12-17(26)28-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZUDPNZCJWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)OCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)


![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)

![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615863.png)


![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)
![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)
![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)
![6-methyl-5-((2-methylbenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615874.png)